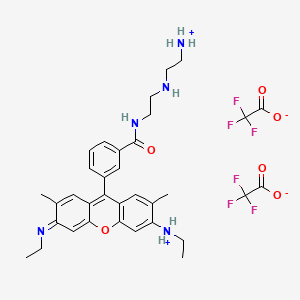

Rhodamine 6G bis(aminoethyl)amine amide bis (trifluoroacetate)

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular formula of Rhodamine 6G bis(aminoethyl)amine amide bis (trifluoroacetate) is C30H37N5O2.2C2HF3O2 . The InChI key is HVLQCCQYBRDMLJ-IQKNAWRNSA-N .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 727.69 . It fluoresces with an excitation wavelength (λex) of 528 nm and an emission wavelength (λem) of 553 nm in 0.1 M phosphate pH 3.0 .Wissenschaftliche Forschungsanwendungen

Chemosensors and Detection Systems

Recent advancements in rhodamine-based chemosensors demonstrate their pivotal role in detecting cations, anions, and small bio-functional molecules like thiols and amino acids. The improvements in rhodamine-based sensors from 2018 to 2022, focusing on their detection limits, mechanisms, and overall performance, highlight the ongoing need for enhanced sensitivity and repeatability in chemical sensing technologies. The comprehensive review by Wang et al. (2022) underscores the potential of rhodamine derivatives in advancing detection methods, despite the challenges that persist in their development (Wang et al., 2022).

Environmental Monitoring and Hydrodynamics

The use of rhodamine WT, closely related to Rhodamine 6G derivatives, for characterizing stream hydrodynamics and transient storage illustrates the environmental applications of these compounds. Runkel's (2015) review of rhodamine WT in freshwater systems addresses its nonconservative behavior and the implications for studying physical transport processes in hydrologic studies. This research highlights the complexities and considerations necessary when employing rhodamine compounds in environmental monitoring (Runkel, 2015).

Analytical and Biochemical Applications

The versatility of rhodamine derivatives extends to analytical and biochemical sciences. Friedman's (2004) exploration of the ninhydrin reaction, which involves rhodamine compounds, reveals their significance in detecting and analyzing amino acids, peptides, and proteins across a spectrum of scientific disciplines. This study emphasizes the broad utility of rhodamine derivatives in enhancing analytical techniques for agricultural, nutritional, and medical research (Friedman, 2004).

Zukünftige Richtungen

Rhodamine 6G bis(aminoethyl)amine amide bis (trifluoroacetate) has potential for further development and application in proteomics research and other areas of biotechnology. Its high fluorescence and pH sensitivity make it a valuable tool for studying cellular biology, disease mechanisms, and therapeutic responses .

Eigenschaften

IUPAC Name |

[9-[3-[2-(2-azaniumylethylamino)ethylcarbamoyl]phenyl]-6-ethylimino-2,7-dimethylxanthen-3-yl]-ethylazanium;2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37N5O2.2C2HF3O2/c1-5-33-25-17-27-23(14-19(25)3)29(24-15-20(4)26(34-6-2)18-28(24)37-27)21-8-7-9-22(16-21)30(36)35-13-12-32-11-10-31;2*3-2(4,5)1(6)7/h7-9,14-18,32-33H,5-6,10-13,31H2,1-4H3,(H,35,36);2*(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLQCCQYBRDMLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[NH2+]C1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=CC(=CC=C4)C(=O)NCCNCC[NH3+].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H39F6N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

727.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rhodamine 6G bis(aminoethyl)amine amide bis (trifluoroacetate) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1435752.png)

![3-Amino-N-[2-(1H-imidazol-4-yl)ethyl]propanamide ditrifluoroacetate](/img/structure/B1435764.png)

![(E)-[(Z)-[amino(methylsulfanyl)methylidene]amino][(2H-1,3-benzodioxol-5-yl)methylidene]amine hydroiodide](/img/structure/B1435766.png)

![Cytidine, 5-[(2-cyanoethoxy)methyl]-2'-deoxy-](/img/structure/B1435771.png)